

An In-depth Technical Guide on the Physicochemical Properties of Polymyxin B Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polymyxin*

Cat. No.: *B074138*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin B sulfate is a cationic polypeptide antibiotic mixture derived from the fermentation of *Bacillus polymyxa*. It is a crucial agent in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. A thorough understanding of its physicochemical properties is paramount for the formulation development, manufacturing, and clinical application of this vital antibiotic. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **polymyxin** B sulfate, complete with experimental methodologies and a summary of quantitative data.

Core Physicochemical Properties

Polymyxin B sulfate is a complex mixture of related polypeptides, primarily **polymyxin** B1 and B2, which differ by a single fatty acid group. Its physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Polymyxin B Sulfate

Property	Description	References
Appearance	White to buff-colored, nearly odorless, hygroscopic powder.	[1] [2]
Molecular Formula	$C_{56}H_{98}N_{16}O_{13} \cdot H_2SO_4$ (for Polymyxin B1 sulfate)	[3]
Molecular Weight	Approximately 1301.6 g/mol (for Polymyxin B1 sulfate)	[3]
Melting Point	Decomposes in the range of 217-228°C.	[1] [4]
pKa	An uncertain pKa of 8.9 has been reported.	[1]
pH (0.5% aqueous solution)	Between 5.0 and 7.5.	[5]

Table 2: Solubility Profile of Polymyxin B Sulfate

Solvent	Solubility	References
Water	Freely soluble; reported up to 50 mg/mL.	[1]
Phosphate-Buffered Saline (PBS, pH 7.2)	Approximately 2 mg/mL.	[3]
Acidic Water (pH ≈ 2, with sonication)	33.33 mg/mL.	[6]
Alcohol (Ethanol)	Slightly soluble; reported as 0.115 mg/mL.	
Chloroform	Not soluble.	[4]

Table 3: Stability Profile of Polymyxin B Sulfate

Condition	Stability	References
Storage (Powder)	Stable for at least 3 years when stored at 2-8°C, protected from light.	[7]
Aqueous Solutions	Stable for 6-12 months under refrigeration. Recommended to discard parenteral solutions after 72 hours.	
pH	Stable in acidic pH (2-7), with maximum stability at pH 3.4. Inactivated by strongly acidic and strongly alkaline solutions.	
0.9% Sodium Chloride Injection	Stable for at least 24 hours at 4°C and 25°C.	
5% Glucose Solution	Stable for 24 hours at 25°C and 40°C.	[1]

Experimental Protocols

Detailed methodologies for determining the physicochemical properties of active pharmaceutical ingredients (APIs) like **polymyxin B** sulfate are crucial for quality control and formulation development. Below are generalized protocols based on standard pharmaceutical practices.

Determination of Appearance

Methodology:

- Place a small quantity of **polymyxin B** sulfate powder on a clean, white surface.
- Visually inspect the sample under good lighting for its color, form (e.g., crystalline or amorphous powder), and the presence of any foreign matter.
- Gently waft the vapors towards the nose to determine the odor.

- Record the observations.

Solubility Determination

Methodology:

- Accurately weigh a specific amount of **polymyxin** B sulfate (e.g., 10 mg).
- Transfer the powder to a clear glass vial.
- Add a measured volume of the desired solvent (e.g., purified water, ethanol) in small increments (e.g., 0.1 mL).
- After each addition, cap the vial and vortex or sonicate for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).
- Visually inspect the solution against a dark background for the absence of undissolved particles.
- Continue adding solvent until the solid is completely dissolved.
- The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

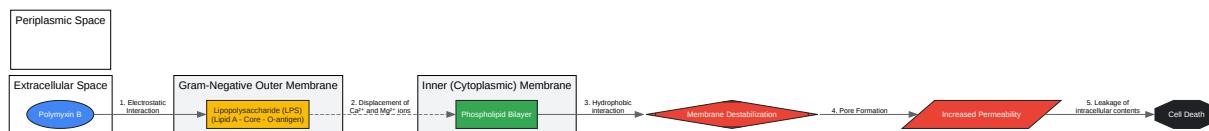
pH Determination of an Aqueous Solution

Methodology:

- Prepare a 0.5% (w/v) solution of **polymyxin** B sulfate in freshly boiled and cooled purified water.
- Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Immerse the calibrated pH electrode into the **polymyxin** B sulfate solution.
- Allow the reading to stabilize and record the pH value.

Stability-Indicating HPLC Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its degradation products.

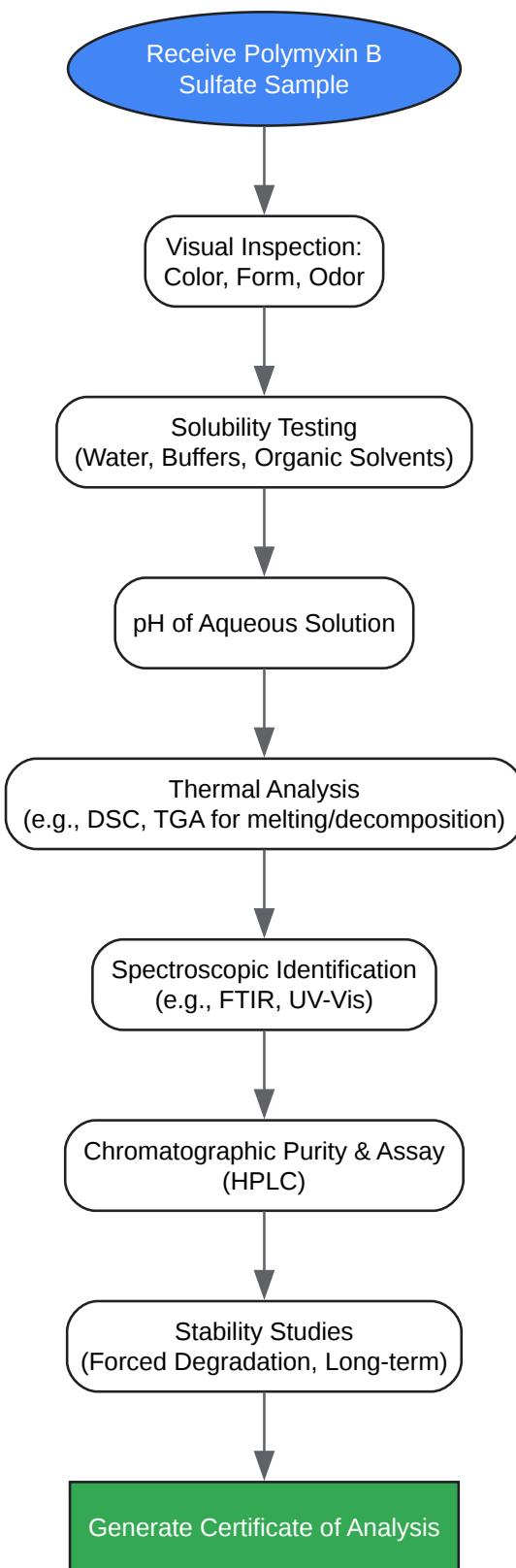

Methodology:

- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., sodium sulfate and phosphoric acid in water) and an organic modifier (e.g., acetonitrile).^[8]
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at an appropriate wavelength (e.g., 215 nm).^[8]
 - Column Temperature: Maintained at a constant temperature (e.g., 30°C).
- Forced Degradation Studies:
 - Acid Hydrolysis: Treat a solution of **polymyxin** B sulfate with a strong acid (e.g., 0.1 N HCl) and heat.
 - Base Hydrolysis: Treat a solution with a strong base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
 - Oxidative Degradation: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂).
 - Thermal Degradation: Expose the solid powder or a solution to elevated temperatures (e.g., 60-80°C).
 - Photodegradation: Expose a solution to UV or fluorescent light.
- Analysis:
 - Inject samples from the forced degradation studies into the HPLC system.

- The method is considered stability-indicating if the degradation products are well-resolved from the main **polymyxin** B peaks and from each other.
- The peak purity of the **polymyxin** B peaks should be assessed using a photodiode array (PDA) detector.

Mechanism of Action: A Visual Representation

Polymyxin B sulfate exerts its bactericidal effect by disrupting the integrity of the outer membrane of Gram-negative bacteria. This process is initiated by an electrostatic interaction between the positively charged **polymyxin** B molecule and the negatively charged lipid A component of lipopolysaccharide (LPS).



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Polymyxin** B against Gram-negative bacteria.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of **polymyxin** B sulfate is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of **Polymyxin B Sulfate**.

Conclusion

This technical guide provides a foundational understanding of the critical physicochemical properties of **polymyxin B** sulfate. The data and methodologies presented herein are essential for ensuring the quality, safety, and efficacy of drug products containing this important antibiotic. Adherence to rigorous characterization protocols is fundamental for successful drug development and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Polymyxin B sulfate CAS#: 1405-20-5 [m.chemicalbook.com]
- 2. Polymyxin B Sulfate USP (Micronized) | API | Medisca [medisca.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. goldbio.com [goldbio.com]
- 5. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CN107367562B - Analysis and detection method and application of polymyxin B sulfate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Polymyxin B Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074138#physicochemical-properties-of-polymyxin-b-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com